molecular formula C7H12Cl2Si B14641672 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane CAS No. 52713-90-3

6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane

Cat. No.: B14641672
CAS No.: 52713-90-3
M. Wt: 195.16 g/mol
InChI Key: NVPGZGMBQRZQPP-UHFFFAOYSA-N
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Description

6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. The presence of silicon in its structure imparts distinct chemical properties compared to purely carbon-based compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dichlorosilane with a suitable diene in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silabicyclohexane derivatives.

Scientific Research Applications

6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:

    Materials Science: Used in the development of novel materials with unique properties due to the presence of silicon.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In materials science, its unique structure contributes to the properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A nitrogen-containing analog with applications in pharmaceuticals.

    6,6-Dimethyl-3-silabicyclo[3.1.0]hexane: A similar compound without chlorine atoms, used in different synthetic applications.

Uniqueness

6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is unique due to the presence of both silicon and chlorine atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

52713-90-3

Molecular Formula

C7H12Cl2Si

Molecular Weight

195.16 g/mol

IUPAC Name

6,6-dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H12Cl2Si/c1-10(2)3-5-6(4-10)7(5,8)9/h5-6H,3-4H2,1-2H3

InChI Key

NVPGZGMBQRZQPP-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC2C(C1)C2(Cl)Cl)C

Origin of Product

United States

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